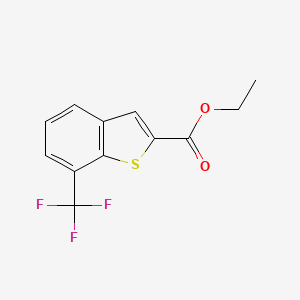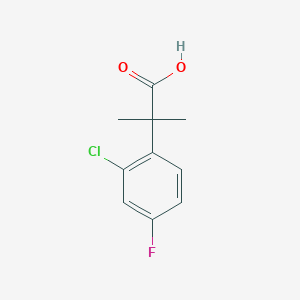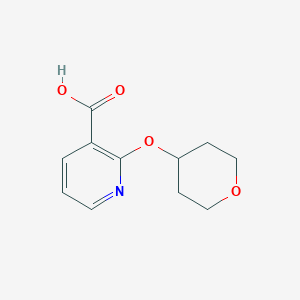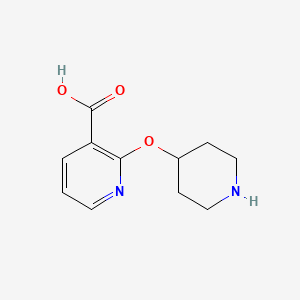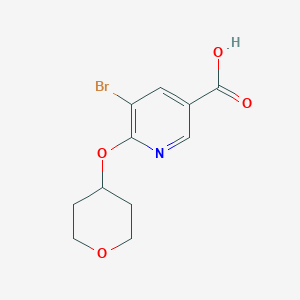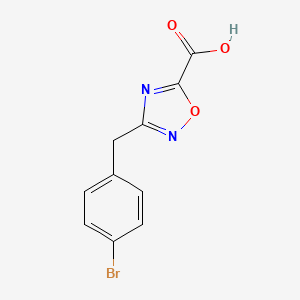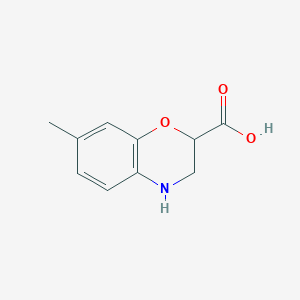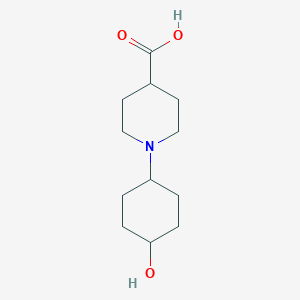![molecular formula C7H5ClF3NO B1391681 [3-クロロ-4-(トリフルオロメチル)-2-ピリジニル]メタノール CAS No. 1228182-61-3](/img/structure/B1391681.png)
[3-クロロ-4-(トリフルオロメチル)-2-ピリジニル]メタノール
説明
“[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol” is a type of organic compound that belongs to the class of trifluoromethylpyridines . Trifluoromethylpyridines (TFMP) and their derivatives have been widely used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves the use of various trifluoromethyl-containing building blocks . For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate for the synthesis of fluazifop, can be obtained in good yield via a simple one-step reaction .Molecular Structure Analysis
The molecular structure of “[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol” is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a chlorine atom . The trifluoromethyl group (-CF3) is a key structural motif in this compound .科学的研究の応用
農薬工業
[3-クロロ-4-(トリフルオロメチル)-2-ピリジニル]メタノール: は、農薬産業で広く使用されているトリフルオロメチルピリジン(TFMP)誘導体の合成における重要な中間体です。これらの誘導体は、害虫から作物を保護する上で重要な役割を果たします。 フルアジフォップ-ブチルなどのTFMP誘導体の導入により、ISOの共通名を持つ20を超える新しい農薬が開発されました .
医薬品への応用
トリフルオロメチル基は、多くのFDA承認薬剤における一般的な薬理活性部位です。この基を含む化合物には、[3-クロロ-4-(トリフルオロメチル)-2-ピリジニル]メタノールの誘導体も含まれ、さまざまな薬剤の開発に使用されてきました。 例えば、トリフルオロメチル基は、進行性肝細胞癌の治療に使用されるソラフェニブなどの薬剤に存在します .
獣医学
獣医学では、TFMP誘導体は、生物活性を促進する独自の物理化学的特性のために使用されます。 TFMP部分を含むいくつかの獣医製品が市場承認を得ており、この分野における[3-クロロ-4-(トリフルオロメチル)-2-ピリジニル]メタノールの重要性を示しています .
材料工学
この化合物の誘導体は、熱安定性と劣化に対する耐性のために材料工学で使用されます。 用途には、トリフルオロメチル基の安定性が有利な熱転写剤、界面活性剤、および膜が含まれます .
生物活性分子の合成
ピリジン部分とフッ素原子の独自の特性により、[3-クロロ-4-(トリフルオロメチル)-2-ピリジニル]メタノール誘導体は、生物活性分子の合成に適しています。 これらの化合物は、その生物活性により、新規な用途が見込まれています .
有機フッ素化合物の開発
[3-クロロ-4-(トリフルオロメチル)-2-ピリジニル]メタノールから誘導されたものなど、フッ素を含む有機化合物の開発は、ますます注目されています。 これらの化合物は、フッ素原子によって付与された独自の特性により、農薬、医薬品、および機能性材料の進歩において重要です .
将来の方向性
Trifluoromethylpyridines and their derivatives have been widely used in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of these compounds will be discovered in the future . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
作用機序
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been found to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also find applications in the pharmaceutical and veterinary industries .
Mode of Action
It’s worth noting that trifluoromethyl groups in general have been found to exhibit numerous pharmacological activities . For instance, Sorafenib, a drug containing a similar trifluoromethylphenyl group, acts on cell surface tyrosine kinase receptors and subsequent intracellular kinases involved in tumor cell proliferation and angiogenesis .
Biochemical Pathways
It’s known that fluorinated compounds significantly affect pharmaceutical growth . For instance, a compound named Fluoroglycofen Ethyl, which contains a similar trifluoromethyl group, is degraded by a bacterium called Mycobacterium phocaicum MBWY-1 . The degradation process involves several metabolites, indicating that multiple biochemical pathways could be involved .
Pharmacokinetics
It’s known that the pharmacokinetics of a compound can be influenced by the presence of fluorine or fluorine-containing functional groups .
Result of Action
It’s known that compounds containing trifluoromethyl groups can exhibit numerous pharmacological activities . For instance, Sorafenib, a drug containing a similar trifluoromethylphenyl group, has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
Action Environment
It’s known that the development of fluorinated organic chemicals is becoming an increasingly important research topic in various fields, including medicines, electronics, agrochemicals, and catalysis .
生化学分析
Biochemical Properties
[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression .
Cellular Effects
The effects of [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate signaling pathways involved in cell growth and differentiation, leading to changes in gene expression and metabolic activity .
Molecular Mechanism
At the molecular level, [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical effects. Long-term effects on cellular function have also been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage in determining the compound’s overall impact on biological systems .
Metabolic Pathways
[3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its overall biochemical effects.
Transport and Distribution
The transport and distribution of [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol within cells and tissues are important for its biochemical effects. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is essential for determining the compound’s overall impact on biological systems .
Subcellular Localization
The subcellular localization of [3-Chloro-4-(trifluoromethyl)-2-pyridinyl]methanol is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are important for understanding the compound’s overall biochemical effects .
特性
IUPAC Name |
[3-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(7(9,10)11)1-2-12-5(6)3-13/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGLGJAXMRKALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{3-[4-(Trifluoromethyl)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1391599.png)

![1-[4-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391603.png)
![1-[3-(Trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391605.png)
